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Compound of Interest

Compound Name: ethyl N-propanoylcarbamate

CAS No.: 14789-91-4

Cat. No.: B14720070 Get Quote

Core Chemical Identity & Electronic Structure
The N-acyl carbamate is a hybrid functional group, structurally defined as a "mixed imide"

where a nitrogen atom is flanked by an acyl carbonyl (

) and a carbamate carbonyl (

).

General Structure:

Electronic Characteristics
Unlike simple carbamates or amides, the N-acyl carbamate possesses a unique electronic

profile due to the competing resonance of the nitrogen lone pair with two carbonyl systems.

Enhanced Electrophilicity: The N-acyl substitution significantly reduces the electron density

on the nitrogen, preventing it from effectively donating into the carbonyls. This renders both

carbonyl carbons (especially the acyl carbon) more electrophilic and susceptible to

nucleophilic attack compared to simple amides or carbamates.

Acidity (The "Imide Effect"): If

, the N-H proton is significantly more acidic than in simple amides or carbamates.
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Amide pKa: ~15–17

Imide/N-acyl carbamate pKa:8.0 – 10.5

Implication: At physiological pH (7.4), a significant fraction of N-acyl carbamates can exist

in the deprotonated (anionic) form, which drastically alters their stability and solubility.

Spectroscopic Signature
Identification relies on detecting the "doubled" carbonyl character.[1]

Method Characteristic Signal Diagnostic Note

IR Spectroscopy
Two Bands: ~1780–1740 cm⁻¹

and ~1720–1690 cm⁻¹

Similar to imides, coupling

between the two carbonyls

often results in a symmetric

and asymmetric stretch.

Frequencies are higher than

simple amides due to reduced

resonance.

¹³C NMR

Two Signals: ~165–175 ppm

(Acyl) and ~150–160 ppm

(Carbamate)

Distinct from simple

carbamates which show only

one signal ~155 ppm.

¹H NMR
Downfield NH:

10.0 – 12.0 ppm

The acidic proton is highly

deshielded compared to amide

NH (

5–8 ppm).

Synthesis Methodologies
The synthesis of N-acyl carbamates requires overcoming the poor nucleophilicity of the

carbamate nitrogen.

Protocol A: Acylation of Carbamates (The Anhydride
Route)
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This is the most common route for introducing the N-acyl group onto an existing carbamate

scaffold.

Reagents: Carbamate (

), Acid Anhydride (

), Lewis Acid Catalyst (e.g.,

,

, or

).

Conditions: Solvent-free or inert solvent (CH₂Cl₂), often requiring reflux or microwave

irradiation without a catalyst; room temperature with Lewis acids.

Step-by-Step Workflow:

Dissolution: Dissolve the starting carbamate (1.0 equiv) in dry CH₂Cl₂ under Argon.

Activation: Add the acid anhydride (1.2 – 1.5 equiv).

Catalysis: Add anhydrous

(0.1 equiv).

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with ninhydrin; N-acyl carbamates

often stain differently than parent amines).

Workup: Quench with sat.

to remove excess anhydride/acid. Extract with EtOAc.

Protocol B: Isocyanate-Anhydride Coupling
A direct route forming the core skeleton from reactive precursors.

Reaction:
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Note: Requires high temperatures or transition metal catalysis; less common for complex

drug molecules.

Hydrolysis & Stability Mechanisms[2][3]
The stability of N-acyl carbamates is the critical parameter for their use as prodrugs. Their

degradation is pH-dependent and proceeds via two distinct mechanisms.[2]

Mechanism 1: Specific Base Catalysis ( )
Dominant for N,N-disubstituted N-acyl carbamates (where

). Hydroxide attacks the most electrophilic carbonyl (usually the acyl group), leading to
cleavage of the N-acyl bond and reversion to the parent carbamate.

Mechanism 2: E1cB Elimination
Dominant for N-monosubstituted N-acyl carbamates (

).

Deprotonation: Base removes the acidic N-H proton (fast equilibrium).

Elimination: The anion collapses to form an Isocyanate and a carboxylate leaving group

(Rate Determining Step).

Decomposition: The isocyanate reacts rapidly with water to form an amine and

.

Diagram: Hydrolysis Pathways

N-Acyl Carbamate
(R-CO-NH-CO-OR')

Anion Species
[R-CO-N-CO-OR']⁻

Deprotonation (Fast)
pH > pKa (~8-10)

Tetrahedral Intermediate
(Hydroxide Attack)

Nucleophilic Attack
(N,N-disubstituted)

Isocyanate Intermediate
(R-N=C=O)

Elimination (Slow)
Rate Determining Step Amine + CO2 + AcidRapid Hydrolysis

Carbamate + Carboxylic AcidCollapse
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Caption: Dual hydrolysis pathways. Top: E1cB mechanism dominant for N-H species. Bottom:

BAc2 mechanism for N-substituted species.

Applications in Drug Delivery (Prodrug Design)
N-acyl carbamates serve as "chemical time-bombs" or solubility modifiers.

Stability Tuning
By modifying the steric and electronic properties of the N-acyl group, the half-life (

) can be tuned from minutes to days.

Substituent Effect Impact on Hydrolysis Rate Mechanistic Reason

Electron Withdrawing (e.g., Cl-

Acetyl)
Increases

Increases acidity of N-H

(promoting E1cB) and

electrophilicity of Carbonyl

(promoting

).

Bulky Group (e.g., Pivaloyl) Decreases

Steric hindrance protects the

carbonyl from nucleophilic

attack.

N-Alkylation (

)
Drastically Decreases

Shuts down the rapid E1cB

pathway; forces the slower

pathway.

Case Study: Prodrugs of Carbamates
For drugs containing a carbamate (e.g., Physostigmine derivatives), N-acylation protects the

carbamate nitrogen from metabolic conjugation and increases lipophilicity (LogP) for better

blood-brain barrier penetration. Once in the plasma (pH 7.4), the N-acyl group hydrolyzes at a

controlled rate to release the active drug.

Experimental Validation Protocol
To confirm the formation and stability of an N-acyl carbamate in your workflow:
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Acidity Test (Self-Validating):

Dissolve compound in 50% MeOH/Water.

Titrate with 0.01 M NaOH.

Result: You should observe an inflection point corresponding to a pKa between 8 and 11.

If pKa > 14, the N-acyl group is likely absent or hydrolyzed.

Stability Assay:

Incubate compound (100 µM) in Phosphate Buffer (pH 7.4) at 37°C.

Analyze aliquots by HPLC at t=0, 1h, 4h, 24h.

Expectation: First-order decay kinetics. N-monosubstituted variants should degrade

significantly faster than N,N-disubstituted ones.

References
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Synthesis via Lewis Acids:Tetrahedron Letters, "Zinc-catalyzed synthesis of N-acyl

carbamates."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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